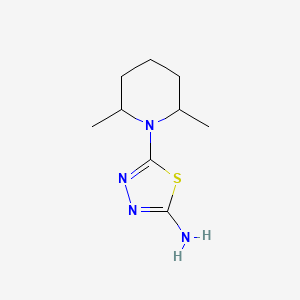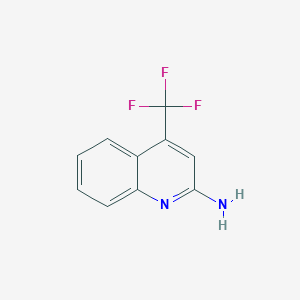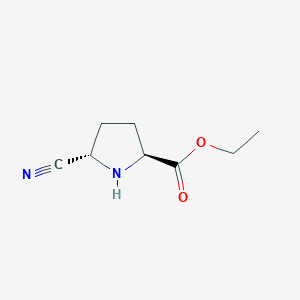
ethyl (5S)-5-cyano-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s molecular formula, structure, and possibly its molar mass.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and catalysts.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and others are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc.Wissenschaftliche Forschungsanwendungen
Thermophysical Properties of Ionic Liquids
Ionic liquids containing amino acid-based anions, including L-prolinate, have been studied for their density, viscosity, and refractive index. The work by Gouveia et al. (2016) highlights the thermophysical properties of mixtures of ionic liquids based on the 1-ethyl-3-methylimidazolium cation and different amino acid anions, including L-prolinate. These properties are critical for applications in green chemistry and industrial processes, where ionic liquids are used as solvents and catalysts due to their negligible vapor pressure and tunable viscosity (Gouveia, Tomé, & Marrucho, 2016).
Organic Synthesis and Catalysis
In the realm of organic synthesis, L-proline and its derivatives, including ethyl (5S)-5-cyano-L-prolinate, serve as catalysts for various reactions. For instance, Venkatanarayana and Dubey (2012) demonstrated the use of L-proline as a catalyst in the Knoevenagel condensation, a key reaction for synthesizing ethyl 2-cyano-3-(1H-indol-3-yl)acrylates and acrylonitriles. Such reactions are fundamental in the synthesis of complex organic molecules with potential pharmaceutical applications (Venkatanarayana & Dubey, 2012).
Enantioselective Synthesis
The enantioselective synthesis of compounds is a critical area in pharmaceutical chemistry, where the spatial arrangement of molecules can affect the efficacy and safety of drugs. Research by Zheng et al. (2012) on the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester showcases the application of ethyl (5S)-5-cyano-L-prolinate in achieving high substrate loading and enantioselectivity in the synthesis of valuable intermediates for drugs like pregabalin (Zheng et al., 2012).
Green Chemistry
The principles of green chemistry emphasize the reduction of hazardous substances and the efficiency of chemical processes. Ethyl (5S)-5-cyano-L-prolinate and related compounds find applications in green chemistry as catalysts and reactants that promote eco-friendly reactions. For example, the work by Ranu et al. (2000) on the construction of bicyclo[2.2.2]octanone systems via microwave-assisted solid phase Michael addition exemplifies the use of ethyl (5S)-5-cyano-L-prolinate in facilitating reactions that are more environmentally benign (Ranu, Guchhait, Ghosh, & Patra, 2000).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
This involves speculating on potential future research directions. It could be based on current limitations, unanswered questions, or potential applications of the compound.
Eigenschaften
IUPAC Name |
ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPRYWGHOIXWPQ-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457533 |
Source


|
| Record name | Ethyl (5S)-5-cyano-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (5S)-5-cyano-L-prolinate | |
CAS RN |
435274-88-7 |
Source


|
| Record name | Ethyl (5S)-5-cyano-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

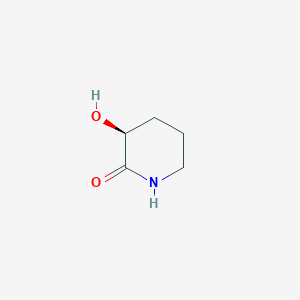

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
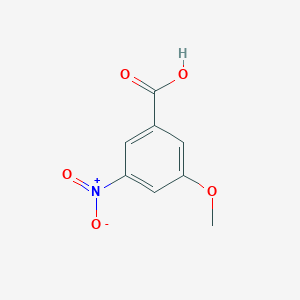
![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)
![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)


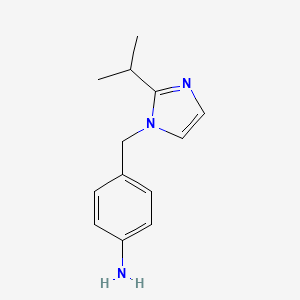
![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)
![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)
